Boc-freidinger'S lactam
CAS No.: 82611-48-1
Cat. No.: VC21087994
Molecular Formula: C15H26N2O5
Molecular Weight: 314.38 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 82611-48-1 |
---|---|
Molecular Formula | C15H26N2O5 |
Molecular Weight | 314.38 g/mol |
IUPAC Name | (2S)-4-methyl-2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid |
Standard InChI | InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 |
Standard InChI Key | JREAFDMYUYIYLC-QWRGUYRKSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C |
Definition and Structural Characteristics
Boc-Freidinger's lactam belongs to a class of conformationally restrained dipeptidyl lactams that serve as building blocks for the synthesis of peptidomimetics . The compound's name derives from Roger M. Freidinger, who pioneered work on these specialized lactam structures. The "Boc" prefix refers to the tert-butoxycarbonyl protecting group attached to the nitrogen atom, which provides protection during synthetic manipulations.
These compounds feature a distinctive cyclic structure containing a lactam ring that imposes conformational constraints on the molecule. This structural rigidity is particularly valuable in medicinal chemistry as it can enhance binding affinity and selectivity toward biological targets. The lactam structure essentially "locks" the peptide bond in a specific conformation, mimicking the bioactive conformation of natural peptides.
Chemical Structure and Properties
Freidinger lactams contain a stereodefined substituent on the ring nitrogen that corresponds to an amino acid side chain . This stereochemical feature is crucial for their biological activity and distinguishes them from other lactam structures. The general structure includes:
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A lactam ring (typically 5-8 membered)
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A tert-butoxycarbonyl (Boc) protecting group
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A stereodefined substituent on the ring nitrogen
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An amino acid-derived moiety
Synthesis Methodologies
The synthesis of Boc-Freidinger's lactam involves sophisticated organic chemistry techniques. According to research published in the Journal of Organic Chemistry, the synthesis follows a multi-step process with careful control of stereochemistry .
Stereoselective Synthesis Approach
The stereoselective synthesis of Freidinger lactams employs oxaziridines derived from amino acids through a sequence of well-defined chemical transformations . This synthetic route consists of three primary steps:
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Condensation of (S)-tert-butoxycarbonyl (Boc)-protected 2-aminocycloalkanones with commercially available α-amino esters, forming imines
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Oxidation of these imines using m-CPBA (meta-chloroperoxybenzoic acid) to produce spirocyclic oxaziridines
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Photorearrangement of the spirocyclic oxaziridines to yield the target Boc-Freidinger lactam
This methodology is particularly valuable as it allows for the incorporation of a stereodefined substituent on the ring nitrogen, corresponding to an amino acid side chain . Few other synthetic approaches enable this type of stereodefined substitution with comparable efficiency.
Synthetic Reaction Parameters
The following table summarizes the key reaction parameters in the stereoselective synthesis of Boc-Freidinger lactams:
Synthesis Stage | Reactants | Conditions | Key Observations |
---|---|---|---|
Initial Condensation | (S)-Boc-protected 2-aminocycloalkanones + α-amino esters | Ambient temperature, aprotic solvent | Forms imine intermediates |
Oxidation | Imine intermediates + m-CPBA | Low temperature (0-5°C), dichloromethane | Produces spirocyclic oxaziridines |
Photorearrangement | Spirocyclic oxaziridines | UV irradiation, photochemical reactor | Yields final Boc-Freidinger lactam with controlled stereochemistry |
Structural Analysis and Conformational Studies
Detailed conformational analyses of Boc-Freidinger lactams have been conducted using sophisticated analytical techniques to understand their three-dimensional structures and potential biological implications.
Spectroscopic Characterization
Applications in Medicinal Chemistry
Boc-Freidinger's lactam has significant applications in medicinal chemistry, particularly in the development of peptide-based drug candidates with improved pharmacological properties.
Development of ACE Inhibitors
One notable application of Freidinger lactams is in the synthesis of potential inhibitors of angiotensin converting enzyme (ACE) . The conformational constraints introduced by the lactam structure can enhance binding affinity and specificity toward ACE, potentially leading to more effective treatments for hypertension and related cardiovascular conditions.
Peptidomimetic Design
As conformationally restricted dipeptide mimetics, Boc-Freidinger lactams serve as valuable scaffolds for the design of peptidomimetics . These compounds can mimic the bioactive conformation of natural peptides while exhibiting improved stability against proteolytic degradation and enhanced bioavailability compared to their natural peptide counterparts.
Relationship to β-Lactam Antibiotics
While Boc-Freidinger's lactam is structurally distinct from β-lactam antibiotics, understanding the general properties of lactam structures provides context for its biological significance.
Structure-Activity Relationships
The relationship between structure and activity in lactam compounds is of significant interest in medicinal chemistry. As noted in research on β-lactams, modifications to the lactam ring and attached substituents can dramatically affect biological activity . This principle extends to Boc-Freidinger's lactam, where precise control of stereochemistry and ring size influences its biochemical properties and potential therapeutic applications.
Research Findings and Significance
The research on Boc-Freidinger's lactam has yielded important insights into conformationally restricted peptides and their applications in drug discovery.
Key Research Observations
Studies have demonstrated that the conformational constraints imposed by the lactam ring in Freidinger lactams can significantly affect the binding affinity and specificity of peptide-based ligands . This finding has important implications for the design of highly selective peptide mimetics targeting specific receptors or enzymes.
Synthetic Achievements
The development of stereoselective synthesis methods for Freidinger lactams represents a significant achievement in synthetic organic chemistry . These methods enable the precise control of stereochemistry, which is crucial for biological activity and has facilitated the creation of diverse libraries of conformationally restricted peptide mimetics.
Future Research Directions
The field of Boc-Freidinger lactam research continues to evolve, with several promising directions for future investigation:
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Development of new synthetic methodologies with improved efficiency and stereoselectivity
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Exploration of novel applications in targeted drug delivery systems
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Investigation of structure-activity relationships to optimize biological activity
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Integration with other peptide modification strategies to create hybrid peptidomimetics with enhanced properties
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